Cyclopropane-d5-carboxylic acid

Description

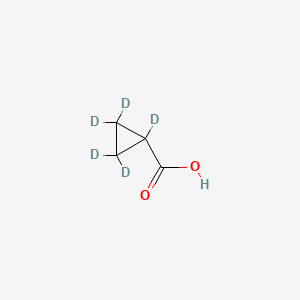

Cyclopropane-d5-carboxylic acid (CAS: 1219804-09-7) is a deuterated analog of cyclopropanecarboxylic acid, where five hydrogen atoms in the cyclopropane ring are replaced with deuterium (D). Its molecular formula is C₄D₅HO₂, with a molecular weight of 91.12 g/mol . This compound is classified as a stable isotope-labeled standard, widely utilized in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for quantitative analysis in metabolomics, proteomics, and pharmacokinetic studies . The deuteration minimizes spectral interference in analytical techniques, enhancing sensitivity and accuracy in tracing biological pathways or drug metabolites .

Structurally, the cyclopropane ring introduces significant angle strain, increasing the compound’s acidity compared to non-cyclic carboxylic acids . Its IUPAC name, 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid, reflects the specific deuteration pattern, which is critical for isotopic tracing applications .

Propriétés

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carbene Addition to Olefins Followed by Oxidation

The most widely reported method involves the reaction of deuterated dihalocarbenes with olefins to form deuterated cyclopropanes, which are subsequently oxidized to yield the carboxylic acid derivative. Key steps include:

-

Carbene Generation : Dichlorocarbene-d₂ (CCl₂D) or dibromocarbene-d₂ (CBr₂D) is generated via base-induced elimination from deuterated haloforms (e.g., CDCl₃ or CDBr₃) under phase-transfer conditions.

-

Cyclopropanation : The carbene reacts with an olefin (e.g., ethylene-d₄) in a [2+1] cycloaddition to form a deuterated cyclopropane ring.

-

Oxidation : The cyclopropane intermediate is oxidized using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group.

Table 1: Representative Reaction Conditions for Carbene-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Carbene Generation | CDCl₃, NaOH, Phase-Transfer Catalyst | 85–90 | 98 |

| Cyclopropanation | Ethylene-d₄, 40–60°C, 12 h | 75–80 | 95 |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | 60–65 | 98 |

Ester Hydrolysis with Deuterated Reagents

A scalable industrial approach involves the hydrolysis of cyclopropane-d₅-carboxylic acid esters using deuterated acids or bases. For example:

-

Reactants : Cyclopropane-d₅-carboxylic acid methyl ester (CPME-d₅) and deuterated formic acid (DCOOD).

-

Catalyst : Alkylbenzenesulfonic acids (e.g., dodecylbenzenesulfonic acid) at 5–50% w/w.

-

Conditions : 90–150°C under reduced pressure (500–1,000 hPa) to distill off volatile byproducts (e.g., methyl formate-d).

Key Advantages :

Industrial-Scale Production Protocols

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance efficiency:

-

Reactor Design : Multi-stage systems with in-line distillation units.

-

Parameters :

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 10–50 metric tons |

| Purity | ≥99% (HPLC) |

| Deuterium Content | ≥98 atom % D |

| Catalyst Efficiency | 0.5–1.0 kg product/kg catalyst |

Catalytic Innovations in Deuterated Cyclopropane Synthesis

Photoredox-Catalyzed Decarboxylative Cyclization

A breakthrough method utilizes visible-light photoredox catalysis to construct cyclopropane rings from carboxylic acids:

-

Mechanism :

-

Decarboxylation : A carboxylate radical is generated via single-electron oxidation of the carboxylic acid.

-

Radical Addition : The radical adds to a chloroalkene, forming a stabilized alkyl radical.

-

Polar Cyclization : Reductive termination yields a carbanion, which undergoes 3-exo-tet cyclization to form the cyclopropane.

-

Table 3: Photoredox Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | 4CzIPN (Organic photocatalyst) |

| Light Source | 450 nm LEDs |

| Temperature | 25°C (Ambient) |

| Yield Range | 70–92% |

| Diastereoselectivity | 4:1 to >20:1 |

Deuterium Incorporation Strategies

Isotopic Exchange in Preformed Cyclopropanes

Post-synthetic deuteration is employed to enhance isotopic purity:

Direct Synthesis Using Deuterated Starting Materials

Superior isotopic control is achieved by using:

-

Deuterated Olefins : Ethylene-d₄ (C₂D₄).

-

Deuterated Solvents : DMSO-d₆, DMF-d₇.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropane-d5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to form alcohols or aldehydes.

Substitution: The cyclopropane ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to substitute hydrogen atoms in the cyclopropane ring

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopropane derivatives

Applications De Recherche Scientifique

Cyclopropane-d5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.

Industry: Utilized in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism by which cyclopropane-d5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The deuterium atoms in the cyclopropane ring can influence the compound’s reactivity and stability, potentially altering its interaction with enzymes and other biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Data Table: Key Properties of Cyclopropane-d5-carboxylic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1219804-09-7 | C₄D₅HO₂ | 91.12 | 5D (cyclopropane ring) | 98–99% | Isotopic labeling, MS/NMR standards |

| Cyclopropanecarboxylic acid (parent) | 1759-53-1 | C₄H₆O₂ | 86.09 | None | 95% | Organic synthesis, intermediates |

| Cyclopropane-2,2,3,3-d4-carboxylic acid | 89924-82-3 | C₄D₄H₂O₂ | 90.11 | 4D (positions 2,3) | 99% | Metabolic tracer studies |

| 1,1-Cyclopropane-d4-dicarboxylic acid | 136503-99-6 | C₅H₁₂D₄O₄ | 134.12 | 4D (cyclopropane ring) | 99% | Polymer chemistry, crosslinking |

| Cyclopropanecarboxylic acid chloride | 4023-34-1 | C₃H₅COCl | 104.53 | None | 98% | Reagent in peptide synthesis |

Cyclopropanecarboxylic Acid (Parent Compound)

The non-deuterated parent compound (CAS: 1759-53-1, C₄H₆O₂) has a molecular weight of 86.09 g/mol and a boiling point of 182–184°C . Unlike its deuterated analogs, it lacks isotopic labeling utility but is widely used as a building block in organic synthesis. The cyclopropane ring’s strain energy results in a pKa of ~4.7, making it 10–100 times more acidic than linear carboxylic acids like propionic acid (pKa ~4.9) . This enhanced acidity facilitates its use in reactions requiring deprotonation, such as esterifications or amide couplings .

Partially Deuterated Analogs

- Cyclopropane-2,2,3,3-d4-carboxylic acid (CAS: 89924-82-3): Contains four deuterium atoms at the 2 and 3 positions of the cyclopropane ring. Its molecular weight (90.11 g/mol ) and reduced hydrogen content make it suitable for tracking specific hydrogen/deuterium exchange dynamics in reaction mechanisms .

- Cyclopropane-1-d1-carboxylic acid (CAS: 19136-94-8): Features a single deuterium at position 1. This compound is used in localized isotopic studies where minimal deuteration is required to avoid steric or electronic perturbations .

Multifunctional Derivatives

- 1,1-Cyclopropane-2,2,3,3-d4-dicarboxylic acid (CAS: 136503-99-6): With two carboxylic acid groups and four deuterium atoms, this compound is employed in polymer crosslinking and materials science. Its dual functional groups enable bifunctional reactivity, distinct from monocarboxylic analogs .

- Cyclopropanecarboxylic acid chloride (CAS: 4023-34-1): A reactive derivative used to synthesize esters, amides, and other acylated products. Its boiling point (119°C ) and hygroscopic nature necessitate controlled storage conditions (e.g., refrigeration) .

Comparison with Linear Carboxylic Acids

This compound exhibits higher acidity and unique stereoelectronic properties compared to linear analogs like propionic acid (C₃H₆O₂) or butyric acid (C₄H₈O₂). The cyclopropane ring’s 60° bond angles create angle strain, destabilizing the conjugate base and lowering the pKa . This property is absent in linear acids, making the cyclopropane derivatives more reactive in acid-catalyzed reactions.

Activité Biologique

Cyclopropane-d5-carboxylic acid, a deuterated derivative of cyclopropane carboxylic acid, has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article reviews the current understanding of its biological activity, mechanisms of action, and applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a cyclopropane ring and a carboxylic acid functional group. The deuterium substitution enhances its utility in metabolic studies and reaction mechanism investigations due to the distinct isotopic labeling. Its empirical formula is , with a CAS Number of 1219804-09-7.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific proteins in biological systems. The conformational restrictions imposed by the cyclopropane structure can enhance binding affinity to target proteins, leading to altered biochemical pathways. For instance, it has been shown to inhibit fatty acid oxidation and gluconeogenesis in liver tissues, affecting energy metabolism significantly .

Biochemical Pathways

This compound influences several metabolic pathways:

- Fatty Acid Metabolism : Inhibits ketone body production and fatty acid oxidation.

- Gluconeogenesis : Affects the metabolism of substrates like pyruvate and branched-chain amino acids.

- Alcohol Metabolism : Alters normal metabolic processes involved in alcohol breakdown, potentially leading to increased acetaldehyde levels in the liver .

Anti-inflammatory Properties

Recent studies indicate that this compound exhibits anti-inflammatory activity. It modulates the production of inflammatory mediators and influences immune responses, suggesting potential therapeutic applications for inflammatory conditions .

Antimicrobial Effects

Research has demonstrated that this compound possesses bacteriostatic properties, inhibiting bacterial growth. This suggests its application in pharmaceuticals and antimicrobial coatings .

Case Studies

- Metabolic Studies : A study on perfused rat livers showed that cyclopropane carboxylate inhibited the metabolism of various substrates, providing insights into its role as a metabolic modulator .

- Plant Defense Mechanism : Cyclopropane derivatives have been investigated for their ability to enhance plant resistance against pathogens by modulating ethylene biosynthesis. For example, 1-amino-cyclopropane-1-carboxylic acid (ACCA), related to this compound, improved maize resistance against pathogenic assaults .

- Molecular Docking Studies : In silico analyses have shown that cyclopropane derivatives can effectively bind to enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), indicating their potential as inhibitors in ethylene biosynthesis pathways .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Metabolism | Inhibits fatty acid oxidation and gluconeogenesis | Potential for metabolic modulation in therapeutic contexts |

| Anti-inflammatory | Reduces inflammation by modulating immune responses | Applications in treating inflammatory diseases |

| Antimicrobial | Exhibits bacteriostatic effects | Potential use in pharmaceuticals and coatings |

| Plant Defense | Enhances resistance against pathogens through ethylene modulation | Applications in agriculture for crop protection |

Q & A

Q. Q1. What are the established synthetic pathways for producing high-isotopic-purity Cyclopropane-d5-carboxylic acid, and how can side reactions be minimized?

this compound is synthesized via deuteration of its non-deuterated analog, Cyclopropanecarboxylic acid. Key steps include:

- Deuterium exchange : Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature to replace hydrogen atoms at specific positions .

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to achieve ≥98% isotopic purity, as commercial batches often report this threshold .

- Mitigating side reactions : Avoiding prolonged exposure to moisture or acidic conditions prevents deuterium loss. Reaction monitoring via NMR (¹H and ²H) ensures minimal isotopic scrambling .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Q. Q3. What safety protocols and storage conditions are recommended for handling this compound in laboratory settings?

- Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent decomposition. The compound is classified as Corrosive (UN hazard class 8) due to its carboxylic acid group .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. Q4. How does deuteration at the cyclopropane ring influence the compound’s reactivity in transition-metal-catalyzed reactions compared to its non-deuterated analog?

Deuteration alters kinetic isotope effects (KIEs), impacting reaction rates and pathways:

- Steric effects : Deuterium’s larger atomic radius may slow ligand substitution in Pd-catalyzed cross-couplings.

- Kinetic studies : Isotopic labeling enables tracking of reaction mechanisms. For example, deuterated cyclopropanes exhibit 10–15% slower oxidative addition rates in Suzuki-Miyaura couplings .

- Thermodynamic stability : Computational models (DFT) suggest deuterium strengthens C-D bonds, increasing thermal stability by ~5% compared to C-H bonds .

Q. Q5. What methodologies are used to resolve contradictions in reported isotopic purity data for this compound across commercial and in-house batches?

- Cross-validation : Compare NMR (quantitative ²H integration), MS (isotopic abundance), and combustion analysis (elemental composition) to identify discrepancies .

- Batch analysis : Statistical tools (e.g., ANOVA) assess variability between suppliers. For instance, purity ranges from 95–99% across vendors, necessitating in-house purification .

- Error sources : Moisture ingress during storage or incomplete deuteration during synthesis are common culprits .

Q. Q6. How can this compound serve as a precursor for synthesizing deuterated pharmaceuticals, and what are the regulatory considerations?

- Applications : Acts as a building block for deuterated analogs of NSAIDs (e.g., deutetrabenazine) to enhance metabolic stability .

- Synthetic routes : Carbodiimide-mediated coupling with deuterated amines or alcohols yields deuterated esters/amides .

- Regulatory compliance : Ensure compliance with FDA/EMA guidelines for isotopically labeled drugs, including stability testing and batch documentation .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.